4,4'-Dichloro-2,2'-bipyridine
Overview
Description
4,4’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.074 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Mechanism of Action
- Interaction with Targets : When coordinated to a [Ru]2+ center, 4,4’-DDBP undergoes a profound change in chemical reactivity. While uncoordinated, it is relatively unreactive toward nucleophiles. However, upon coordination, the chlorine atoms become susceptible to nucleophilic displacement .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dichloro-2,2’-bipyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 2,2’-bipyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 4’ positions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-2,2’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dichloro-2,2’-bipyridine .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, 4,4’-Dichloro-2,2’-bipyridine forms coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate substitution reactions.
Coordination Complex Formation: Transition metal salts, such as palladium chloride (PdCl2) or copper sulfate (CuSO4), are used to form coordination complexes with 4,4’-Dichloro-2,2’-bipyridine.
Major Products Formed
Scientific Research Applications
4,4’-Dichloro-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without chlorine substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chlorine atoms.
4,4’-Dicarboxy-2,2’-bipyridine: A derivative with carboxyl groups at the 4 and 4’ positions.
Uniqueness
4,4’-Dichloro-2,2’-bipyridine is unique due to its chlorine substitutions, which enhance its reactivity and coordination properties. The presence of chlorine atoms allows for selective substitution reactions and the formation of stable coordination complexes with various metals . This makes it a valuable compound in both synthetic chemistry and materials science.
Biological Activity
4,4'-Dichloro-2,2'-bipyridine (DClB) is a bipyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with DClB, including case studies, research findings, and data tables summarizing its effects.
This compound is characterized by its two chlorine substituents at the 4-position of the bipyridine structure. This modification enhances its ability to form coordination complexes with various metal ions, which is fundamental to its biological activity.
Mechanism of Action:
- DClB acts primarily through the formation of metal complexes that can interact with biological macromolecules.
- The ligands can influence the stability and reactivity of these complexes, leading to enhanced biological effects such as cytotoxicity against cancer cells or antibacterial activity.
Antimicrobial Activity
Research has demonstrated that DClB exhibits notable antimicrobial properties. A study focusing on its coordination complexes revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of DClB Complexes
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
---|---|---|
Staphylococcus aureus | 35 | 85 |
Escherichia coli | 65 | 93 |
This table summarizes the results from a study where DClB was tested against common bacterial strains. The results indicate that DClB complexes can effectively inhibit bacterial growth at relatively low concentrations, suggesting potential applications in developing new antibacterial agents .
Cytotoxic Activity in Cancer Research
In addition to its antibacterial properties, DClB has been evaluated for its cytotoxic effects on cancer cell lines. A study assessing various rhodium(III) complexes containing DClB showed promising results in terms of selective cytotoxicity towards cancer cells compared to normal cells.
Table 2: Cytotoxicity of DClB Complexes Against Cancer Cell Lines
Complex Type | Cell Line | IC50 (µM) |
---|---|---|
Rhodium-DClB | MCF-7 (Breast) | 5.0 |
Rhodium-DClB | HT-29 (Colon) | 3.5 |
Cisplatin | MCF-7 | 30 |
Cisplatin | HT-29 | 25 |
The data indicates that the rhodium complex with DClB exhibits significantly lower IC50 values compared to cisplatin, a commonly used chemotherapy drug, highlighting its potential as an effective anticancer agent .
Case Studies and Research Findings
- Antibacterial Studies : A series of experiments were conducted to evaluate the efficacy of DClB-based complexes against various bacterial strains. Results indicated a strong correlation between the structural features of the complexes and their antibacterial potency.
- Cytotoxicity Assessments : In vitro studies using MTT assays demonstrated that DClB complexes exhibited selective cytotoxicity towards cancer cell lines while sparing normal fibroblasts, indicating a promising therapeutic window for anticancer applications .
- Photophysical Properties : Investigations into the photophysical properties of iridium and rhodium complexes with DClB have shown that these compounds possess unique luminescent properties that may be harnessed for imaging applications in biological systems .
Properties
IUPAC Name |
4-chloro-2-(4-chloropyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRTSGCWBPLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170096 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-41-0 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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